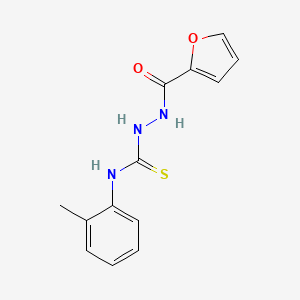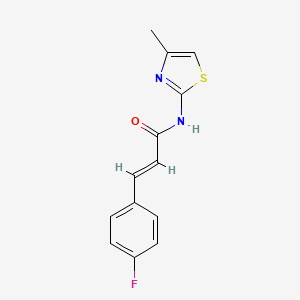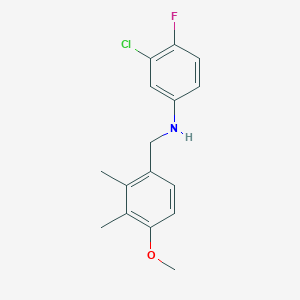
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, also known as CFA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool in various fields.
作用机制
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamines into vesicles. This leads to a decrease in the release of monoamines from nerve terminals, resulting in a decrease in neurotransmitter signaling. (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been found to be highly selective for VMAT2, with minimal effects on other monoamine transporters.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have a number of biochemical and physiological effects, including decreased monoamine uptake and release, decreased locomotor activity, and decreased dopamine and serotonin levels in the brain. These effects make (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine a valuable tool for studying the role of monoamines in various physiological and pathological conditions, such as Parkinson's disease, schizophrenia, and addiction.
实验室实验的优点和局限性
One of the main advantages of using (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine in lab experiments is its high selectivity for VMAT2, which allows for the specific inhibition of monoamine release from nerve terminals. However, (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has also been found to be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the complex synthesis method and high cost of (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can also be limiting factors.
未来方向
There are a number of future directions for research involving (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine. One area of interest is the role of VMAT2 in various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine could be used as a tool to study the effects of VMAT2 inhibition on these conditions. Another area of interest is the development of new and more efficient synthesis methods for (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, which could make it more accessible for researchers. Finally, there is also potential for the development of new compounds based on the structure of (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, which could have improved selectivity and efficacy for VMAT2 inhibition.
合成方法
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-2,3-dimethylbenzyl chloride in the presence of a base and a catalyst. The resulting product is then purified using column chromatography to obtain pure (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine.
科学研究应用
(3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been used as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes (3-chloro-4-fluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine a valuable tool for studying the role of VMAT2 in various physiological and pathological conditions.
属性
IUPAC Name |
3-chloro-4-fluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c1-10-11(2)16(20-3)7-4-12(10)9-19-13-5-6-15(18)14(17)8-13/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFSOXXNZUBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)
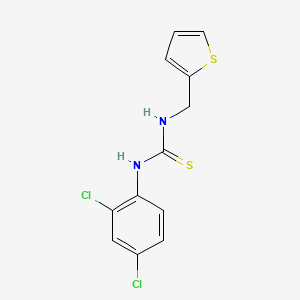
![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)
![7-methyl-5-phenyl-2-(1-piperidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5747965.png)
![2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5747970.png)

![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)
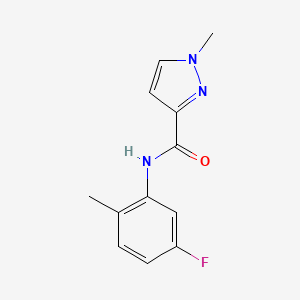
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
